molecular formula C15H16N2O5S B488869 4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 727386-48-3

4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B488869
CAS No.: 727386-48-3
M. Wt: 336.4g/mol
InChI Key: RZDBUSCVIKBRFQ-UHFFFAOYSA-N
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Description

4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a complex organic compound featuring a trimethoxyphenyl group, an oxadiazole ring, and a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: This step often involves electrophilic aromatic substitution or coupling reactions.

    Introduction of the Butynol Moiety: This can be done through nucleophilic substitution or addition reactions involving an alkyne and an alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the alkyne moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the trimethoxyphenyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s bioactive properties make it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial treatments.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves its interaction with various molecular targets:

    Molecular Targets: These may include enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular structures, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxyphenol
  • 4-[[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol

Uniqueness

4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-19-11-8-10(9-12(20-2)13(11)21-3)14-16-17-15(22-14)23-7-5-4-6-18/h8-9,18H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDBUSCVIKBRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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